molecular formula C32H26F2N6O4S B11461666 N-{[4-(4-Fluorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide

N-{[4-(4-Fluorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide

Cat. No.: B11461666
M. Wt: 628.6 g/mol
InChI Key: XSRHHYTVOFERDU-UHFFFAOYSA-N
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Description

N-{[4-(4-Fluorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide is a complex organic compound that features a diverse array of functional groups, including fluorophenyl, methoxyphenyl, pyrazolyl, triazolyl, and furan-2-carboxamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-Fluorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring by reacting 4-fluorophenylhydrazine with 4-methoxyphenylacetyl chloride under acidic conditions.

    Attachment of the Triazole Ring: The pyrazole intermediate is then reacted with 4-fluorophenyl isothiocyanate to form the triazole ring.

    Formation of the Sulfanyl Linkage: The triazole intermediate is treated with 2-bromoacetyl furan to introduce the sulfanyl linkage.

    Final Coupling: The final step involves coupling the intermediate with furan-2-carboxylic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-Fluorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl moieties, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Biological Studies: It can be used as a probe to study the interactions of various functional groups with biological targets.

    Material Science: The compound’s diverse functional groups may allow it to be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[4-(4-Fluorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(4-Fluorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry and material science.

Properties

Molecular Formula

C32H26F2N6O4S

Molecular Weight

628.6 g/mol

IUPAC Name

N-[[4-(4-fluorophenyl)-5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C32H26F2N6O4S/c1-43-25-14-6-20(7-15-25)26-17-27(21-4-8-22(33)9-5-21)40(38-26)30(41)19-45-32-37-36-29(18-35-31(42)28-3-2-16-44-28)39(32)24-12-10-23(34)11-13-24/h2-16,27H,17-19H2,1H3,(H,35,42)

InChI Key

XSRHHYTVOFERDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CSC4=NN=C(N4C5=CC=C(C=C5)F)CNC(=O)C6=CC=CO6

Origin of Product

United States

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